molecular formula C6H10O3 B067095 Methyl (2S,3R)-2,3-Epoxypentanoate CAS No. 188922-95-4

Methyl (2S,3R)-2,3-Epoxypentanoate

Cat. No.: B067095
CAS No.: 188922-95-4
M. Wt: 130.14 g/mol
InChI Key: XPJCQVYFLWIOSH-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,3R)-2,3-Epoxypentanoate is a chiral epoxide ester characterized by a five-carbon chain with an epoxide group at the 2,3-position and a methyl ester moiety at the terminal carboxyl group. Its stereochemistry—(2S,3R)—confers distinct reactivity and selectivity in synthetic applications, particularly in asymmetric catalysis and pharmaceutical intermediates. The compound’s strained epoxide ring makes it a valuable electrophile in ring-opening reactions, enabling access to complex polyfunctional molecules.

Properties

CAS No.

188922-95-4

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl (2S,3R)-3-ethyloxirane-2-carboxylate

InChI

InChI=1S/C6H10O3/c1-3-4-5(9-4)6(7)8-2/h4-5H,3H2,1-2H3/t4-,5+/m1/s1

InChI Key

XPJCQVYFLWIOSH-UHNVWZDZSA-N

SMILES

CCC1C(O1)C(=O)OC

Isomeric SMILES

CC[C@@H]1[C@H](O1)C(=O)OC

Canonical SMILES

CCC1C(O1)C(=O)OC

Synonyms

D-threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-, methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Methyl (S)-4,5-Epoxypentanoate
  • Epoxide Position : The epoxide group is at the 4,5-position, making it a positional isomer of the target compound.
  • Stereochemistry : The (S)-configuration at C4 contrasts with the (2S,3R) stereochemistry of the target compound, leading to divergent reactivity in enantioselective reactions.
  • Synthesis: Synthesized via chemo-enzymatic routes from levoglucosenone, leveraging lipase-mediated resolution to achieve high enantiomeric excess .
  • Applications : Used to synthesize (S)-Dairy Lactone, a flavoring agent, highlighting its utility in agrochemical and fragrance industries.
Methyl (2S,3S)-2-Isocyanato-3-methyl-pentanoate
  • Functional Groups : Contains an isocyanato group (-NCO) instead of an epoxide, altering its reactivity toward nucleophiles.
  • Stereochemistry : The (2S,3S)-configuration distinguishes it from the (2S,3R) target compound, impacting its chiral recognition in polymer or drug synthesis.
  • Synthesis : Produced via multi-step processes involving isocyanate introduction, with industrial-scale capabilities reported by specialty chemical manufacturers .
Ethyl (S)-3-(Oxiran-2-yl)propanoate
  • Epoxide Position: Features an oxirane (epoxide) ring at the 3-position of a propanoate backbone.
  • Stereochemistry: (S)-configuration at C3 enables asymmetric ring-opening reactions, though its shorter carbon chain limits applications in long-chain lactone synthesis compared to pentanoate derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.